5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid
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Overview
Description
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol . It is a derivative of nicotinic acid, characterized by the presence of a cyclopropoxy group at the 5-position and a trifluoromethyl group at the 6-position of the nicotinic acid ring.
Preparation Methods
The synthesis of 5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid involves several steps, including acylation, cyclization, and hydrolysis. One method starts with trifluoroacetyl chloride, vinyl ethyl ether, and 3-aminoacrylonitrile as raw materials. These undergo acylation, cyclization, and hydrolysis to yield the desired product . The process is relatively straightforward and suitable for industrial production due to the availability and cost-effectiveness of the raw materials.
Chemical Reactions Analysis
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to nicotinic acid pathways.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropoxy and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
5-Cyclopropoxy-6-(trifluoromethyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
5-Fluoro-6-(trifluoromethyl)nicotinic acid: This compound has a fluorine atom at the 5-position instead of a cyclopropoxy group.
6-(Trifluoromethyl)nicotinic acid: Lacks the cyclopropoxy group, making it less complex.
The presence of the cyclopropoxy group in this compound provides unique chemical properties, such as increased stability and reactivity, which can be advantageous in various applications.
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO3/c11-10(12,13)8-7(17-6-1-2-6)3-5(4-14-8)9(15)16/h3-4,6H,1-2H2,(H,15,16) |
InChI Key |
XAHMYDHOLFWXLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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